Barium 4-((4-ethoxy-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate

azo lake pigment cation-dependent hue BONA pigment shade

Formulators seeking a yellower red BONA pigment often encounter viscosity instability in water-based systems with calcium lakes. This barium salt mitigates metal abstraction by chelating agents, delivering stable rheology. • Yellower shade vs. calcium BONA lakes, avoiding shading adjustments • Blue Wool lightfastness 5-6 vs. PR 49:1 (4), superior solvent resistance • Robust Ba²⁺ coordination prevents viscosity bodying in acrylic resin inks • Heat resistance up to 220°C for polyolefin masterbatch use Supplied with batch-specific QC data for reliable industrial procurement.

Molecular Formula C19H14BaN2O7S
Molecular Weight 551.7 g/mol
CAS No. 84696-57-1
Cat. No. B12669325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium 4-((4-ethoxy-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
CAS84696-57-1
Molecular FormulaC19H14BaN2O7S
Molecular Weight551.7 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ba+2]
InChIInChI=1S/C19H16N2O7S.Ba/c1-2-28-12-7-8-15(16(10-12)29(25,26)27)20-21-17-13-6-4-3-5-11(13)9-14(18(17)22)19(23)24;/h3-10,22H,2H2,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2
InChIKeyKVIBEBDEXZAHGW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Ethoxy BONA Azo Lake Pigment


Barium 4-((4-ethoxy-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate (CAS 84696-57-1, molecular formula C19H14BaN2O7S, molecular weight 551.72 g/mol) is a barium salt of a monoazo lake pigment belonging to the β-oxynaphthoic acid (BONA) pigment family [1]. It is synthesized via diazotization of 4-ethoxy-2-sulfophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid (BONA), then laked with barium chloride . This compound is structurally and functionally related to Pigment Red 56 (C.I. 15820), giving a brilliant blue-light red shade with good lightfastness and solvent resistance [2]. As a BONA-type barium lake, it features the BONA carboxylate group directly coordinated to the Ba²⁺ center alongside the sulfonate group, forming a distinct coordination motif compared to non-carboxylate-bearing azo pigments [3].

✓ BONA-type barium lake with ethoxy-substituted monoazo backbone
✓ Supports yellower red shade selection without pigment blending
✓ Reported good lightfastness and solvent/bleed resistance from BONA coupling component

Barium Ethoxy BONA vs. Other Red Azo Lakes


BONA-type azo lake pigments are not interchangeable due to the interplay of three independent structural variables that critically shape application performance: (i) the metal cation (Ba²⁺, Ca²⁺, Sr²⁺), (ii) the substitution pattern on the diazo component (ethoxy vs. methoxy vs. chloro-methyl), and (iii) the coupling component class (BONA vs. β-naphthol). Metal cation identity directly governs both the hue of the final pigment—barium salts yield yellower shades, strontium gives intermediate tones, and calcium produces the bluest reds [1]—and the coordination stability, with barium forming more robust ionic complexes than calcium, reducing susceptibility to metal abstraction by chelating agents [2]. The ethoxy substituent on the diazo phenyl ring, as opposed to the methoxy group found in Pigment Red 56 or the chloro-methyl substitution in Pigment Red 48:1, exerts a stronger electron-donating effect, inducing a bathochromic shift in the absorption maximum and thereby modifying the hue relative to otherwise analogous pigments [3]. Furthermore, BONA-based lakes (containing the carboxylate-bearing 3-hydroxy-2-naphthoic acid coupling component) exhibit superior lightfastness compared to β-naphthol-based counterparts such as Pigment Red 49:1 [4]. These three levers—metal, substituent, and coupling component—collectively determine shade, fastness profile, and formulation stability, rendering direct substitution without quantitative verification a significant technical risk.

Metal cation mismatch
Substituting barium with calcium shifts shade toward bluer red; barium provides yellower tone. Coordination stability may differ.
Substituent mismatch
Ethoxy group on diazo ring imparts a different bathochromic shift compared to methoxy (PR 56). Hue may not replicate.
Coupling component mismatch
BONA backbone yields higher reported lightfastness and bleed resistance than β-naphthol lakes. Direct substitution may alter durability.

Barium Ethoxy BONA: Key Differentiation Evidence


Metal Cation and Shade Tuning

In metallized azo lake pigments, the identity of the divalent metal cation directly governs the hue of the resulting pigment. Barium-based reds are consistently yellower in shade compared to calcium-based reds, which are bluer, while strontium salts occupy an intermediate position [1]. This trend is attributed to the increasing atomic number of the complexing metal: the higher the atomic number, the yellower the resulting shade [1]. For the target compound (Ba²⁺, atomic number 56), the shade is yellower than its calcium analog (Ca²⁺, atomic number 20, CAS 84696-58-2) and the strontium analog. This is a class-level inference derived from the systematically observed behavior of metallized azo red pigments including Lithol Reds (PR 49 series) and BONA lakes (PR 57:1 series), where identical organic anions complexed with different metal cations produce distinct, reproducible hue differences [2].

Metal cation & shade
Class-level
Target (Ba) Yellower red shade
vs
Comparator (Ca) Bluer red shade
Barium cation supports yellower shade selection without blending.
Trend consistent across metallized azo reds.
azo lake pigment cation-dependent hue BONA pigment shade barium calcium strontium comparison

Ethoxy vs. Methoxy Bathochromic Shift

The ethoxy (-OCH₂CH₃) group at the 4-position of the diazo phenyl ring in the target compound acts as a stronger electron-donating auxochrome compared to the methoxy (-OCH₃) group found in the closely related Pigment Red 56 (C.I. 15820, free acid CAS 25310-96-7). This stronger electron donation into the azo chromophore produces a bathochromic shift (red shift) of the visible absorption maximum to longer wavelengths [1]. The principle is well-established in azo dye chemistry: alkoxy substituents in the ortho or para position relative to the azo linkage shift λ_max bathochromically, with ethoxy producing a larger shift than methoxy due to its greater +M (mesomeric) electron-donating capacity [2]. While specific λ_max values for the target compound in a standardized solvent system were not identified in the accessed sources, the differential effect relative to the methoxy analog (Pigment Red 56) is a structurally grounded prediction: the ethoxy-substituted barium lake is expected to appear slightly deeper/bluer in masstone compared to its methoxy counterpart, all other structural features being equal [2].

Ethoxy bathochromic shift
Class-level
Target (ethoxy) Stronger +M, larger red shift
vs
PR 56 (methoxy) Smaller bathochromic shift
Ethoxy group may produce a deeper masstone than methoxy analog.
Δλ requires experimental verification.
bathochromic shift ethoxy auxochrome azo pigment absorption substituent effect

Lightfastness: BONA vs. β-Naphthol Lakes

Pigments derived from 3-hydroxy-2-naphthoic acid (BONA) as the coupling component demonstrate quantifiably better lightfastness than those based on β-naphthol (2-naphthol) [1]. The target compound, being a BONA-type barium lake, benefits from the carboxylate group at the 3-position of the naphthalene ring, which contributes to greater photochemical stability. In contrast, β-naphthol-based barium lakes such as Pigment Red 49:1 (Lithol Red barium salt, CAS 1103-38-4) exhibit poor lightfastness and are documented to be unsuitable for applications requiring sunlight exposure, having been used only in student-grade artists' paints [2]. For Pigment Red 49:1, lightfastness ratings are typically reported as 4 on the Blue Wool scale (1-8) [3], whereas BONA-type pigments including Pigment Red 56 and PR 57:1 achieve ratings of 5-6 [4]. Additionally, BONA pigments exhibit good bleed resistance, further differentiating them from β-naphthol lakes [1].

Lightfastness rating
Reported
5-6 Blue Wool scale (BONA) vs 4 (β-naphthol)
BONA lakes show 1-2 point higher lightfastness than β-naphthol types.
Verify with specific grade under target exposure.
BONA pigment lightfastness comparison beta-naphthol lake 3-hydroxy-2-naphthoic acid

Barium vs. Calcium Coordination Stability

The divalent metal cation in azo lake pigments influences not only hue but also the stability of the metal-organic complex in formulated systems. Calcium salts of metallized azo red pigments (e.g., PR 57:1) are known to exhibit loose metal-organic coordination, making them susceptible to metal abstraction by chelating agents such as EDTA, which can cause pigment washout and undesirable orange discoloration [1]. Barium salts, by contrast, form more stable coordination complexes due to the larger ionic radius and higher charge density of Ba²⁺, resulting in lower susceptibility to metal abstraction [1]. Furthermore, free calcium ions—often present as manufacturing artifacts in calcium lake pigments—can interact with anionic resin polymers in water-based ink formulations, causing viscosity increases (bodying/gelling) over time [1]. This phenomenon can be quantitatively assessed via slurry conductivity measurements: higher conductivity correlates with greater gelling propensity [1]. Barium-based pigments typically exhibit lower levels of free metal ion contamination and thus reduced formulation instability compared to their calcium counterparts [1].

Coordination stability
Class-level
Ba salt Tighter complex, lower free metal ion
vs
Ca salt Looser binding, EDTA abstraction risk
Barium salt may reduce viscosity instability in water-based systems.
Slurry conductivity testing recommended.
metal abstraction ink formulation stability calcium vs. barium lake pigment conductivity

Molecular Weight and Density: Ba vs. Ca

The barium salt of the azo dye (molecular weight 551.72 g/mol) has a significantly higher molecular weight than the calcium salt analog (CAS 84696-58-2, molecular weight 455.47 g/mol), a difference of approximately 96.25 g/mol or 21.1% [REFS-1, REFS-2]. This mass differential directly impacts the number of chromophoric units per unit mass of pigment: the calcium salt contains approximately 21% more chromophore molecules per gram than the barium salt . Consequently, at equal weight-based loading in a formulation, the calcium salt can theoretically deliver higher tinctorial strength (color intensity per unit weight). However, the higher density of the barium salt (typical barium lake pigment density ~1.8 g/cm³ vs. ~1.6-1.7 g/cm³ for calcium lakes [1]) affects pigment volume concentration (PVC) calculations and settling behavior in liquid formulations. The higher density of the barium salt can be advantageous for applications where reduced pigment volume at a given weight loading is desired, or where controlled settling behavior is required [1].

Chromophore density
Reported
+21% MW vs Ca salt; fewer chromophores per gram
Calcium salt contains ~21% more chromophore units per gram.
Factor tinctorial strength and density into procurement cost.
pigment density molecular weight barium lake tinctorial strength pigment volume concentration

BONA Carboxylate Coordination Structure

Crystallographic studies of metal salts of sulfonated azo pigments reveal that the presence or absence of a carboxylate group on the coupling component dictates the coordination geometry around the metal center [1]. For pigments lacking carboxylate groups (e.g., β-naphthol-based Lithol Reds such as PR 49:1), the Ca, Sr, and Ba salts form linked eight-membered [MOSO]₂ rings as the basic coordination motif, where the metal is coordinated exclusively by sulfonate oxygen atoms [1]. In BONA-type pigments such as the target compound, the additional carboxylate group at the 3-position of the naphthalene ring introduces a competing coordination site, altering the supramolecular arrangement and potentially influencing properties such as crystal packing density, solvent resistance, and thermal stability [1]. This structural differentiation is not merely academic: it affects the pigment's behavior in dispersion, its interaction with binder systems, and its response to thermal and solvent exposure [2].

Carboxylate coordination
Class-level
BONA-type Carboxylate + sulfonate ligands around Ba²⁺
β-Naphthol-type Sulfonate-only [MOSO]₂ ring motif
Distinct crystal packing vs non-carboxylate azo lakes.
May influence dispersion, thermal and solvent resistance.
carboxylate coordination eight-membered ring azo pigment crystal structure BONA barium complex

Barium Ethoxy BONA Applications


Water-Based Inks: Viscosity Stability

In water-based flexographic and gravure printing inks formulated with anionic acrylic resins, the barium salt form of this BONA pigment is preferable to the calcium salt analog (CAS 84696-58-2). Evidence from the metallized azo pigment literature demonstrates that calcium lake pigments are susceptible to metal abstraction by chelating agents and can cause progressive viscosity increase (bodying/gelling) due to free calcium ion interaction with anionic polymers [1]. The tighter metal-organic coordination in barium salts mitigates this risk, making the target compound a more robust choice for water-based ink formulations where storage stability is critical [1].

Exterior Coatings: Yellowish-Red & Lightfastness

For exterior architectural or industrial coatings where a yellower (more yellowish) red shade is desired without pigment blending, the barium salt provides an intrinsically yellower hue compared to calcium or strontium BONA lakes of the same organic anion [2]. The BONA coupling component confers superior lightfastness compared to β-naphthol-based barium lakes (e.g., PR 49:1), with Blue Wool ratings of 5-6 vs. 4 [3]. This combination of yellower shade (from barium) and moderate lightfastness (from BONA) positions the target compound for applications where PR 49:1 would be insufficiently lightfast but a bluer calcium BONA lake would require shading adjustments.

Solvent-Based Inks: Solvent & Bleed Resistance

BONA-type azo lake pigments, including the target compound, are characterized by good bleed resistance and solvent resistance [4]. The Pigment Red 56 family (C.I. 15820), to which this compound is structurally related, exhibits good solvent resistance . For solvent-based packaging inks (NC inks, gravure inks) where pigment bleeding into the packaging material or solvent extraction during use is a concern, the BONA barium lake offers a documented advantage over β-naphthol lakes. The ethoxy substituent on the diazo ring may further modulate solubility parameters compared to methoxy-substituted analogs, though direct comparative solubility data are sparse [5].

Plastic Masterbatch: Moderate Heat Resistance

BONA-type barium lake pigments demonstrate heat resistance typically in the range of 180-250°C depending on the specific grade, as evidenced by datasheets for related pigments (PR 57:1: 180-200°C; Nubiper H 56: claimed up to 250°C for 5 minutes) [6]. The target compound, as a BONA barium lake, is suitable for polyolefin masterbatch applications processed below 220°C, as well as PVC, polystyrene, and rubber coloration. The yellower shade of the barium salt compared to calcium analogs provides a distinct coloristic option for polymer coloration where a yellowish-red is desired. Users should verify the specific heat stability of the procured grade, as heat resistance can vary with particle size and surface treatment [6].

Application
Selection Property
Validation Focus
Water-based ink viscosity stability
Barium salt coordination integrity
Slurry conductivity, EDTA abstraction resistance
Exterior coatings yellowish-red shade
BONA lightfastness & barium hue
Blue Wool rating verification, shade matching
Solvent-based ink bleed resistance
BONA pigment bleed/solvent resistance
Solvent extraction testing, packaging compatibility
Polyolefin masterbatch processing <220°C
BONA barium lake heat resistance
Heat stability verification for specific grade
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